
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene: is an organic compound with the molecular formula C12H6N4O9 It is a derivative of benzene, characterized by the presence of multiple nitro groups and a nitrophenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene can be synthesized through a multi-step nitration process. The starting material, typically a benzene derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are paramount due to the highly reactive nature of the compound and the potential hazards associated with the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products:
Reduction: Formation of 1,3,5-triamino-2-(2-aminophenoxy)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, which may include nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Materials Science: Studied for its potential use in the development of high-energy materials and explosives due to its high nitrogen content and energetic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical studies. Its ability to undergo specific reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates. The compound’s high reactivity allows it to interact with various biological molecules, potentially affecting enzyme activity and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitrobenzene: A simpler derivative with three nitro groups on the benzene ring. It is less complex but shares similar reactivity.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties. It has a methyl group in addition to the nitro groups.
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: A more complex derivative with additional phenylethenyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene is unique due to the presence of both nitro and nitrophenoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
10242-30-5 |
|---|---|
Molekularformel |
C12H6N4O9 |
Molekulargewicht |
350.20 g/mol |
IUPAC-Name |
1,3,5-trinitro-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6N4O9/c17-13(18)7-5-9(15(21)22)12(10(6-7)16(23)24)25-11-4-2-1-3-8(11)14(19)20/h1-6H |
InChI-Schlüssel |
HPPFUKOYYNPRAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



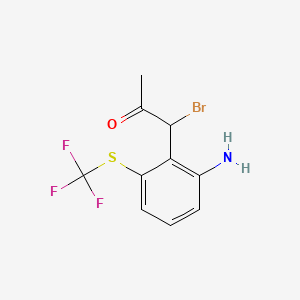
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

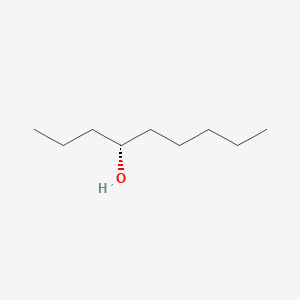
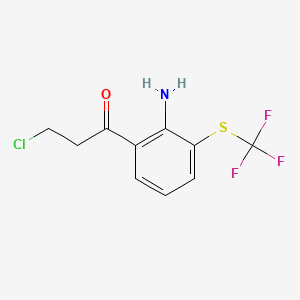

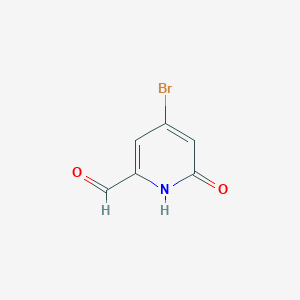
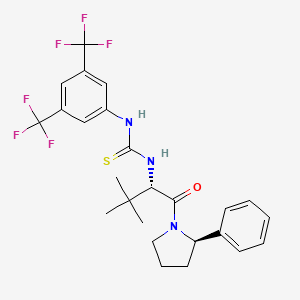
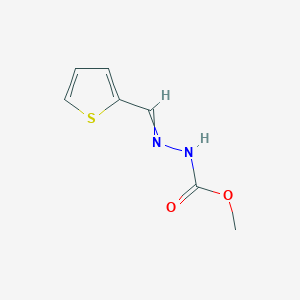
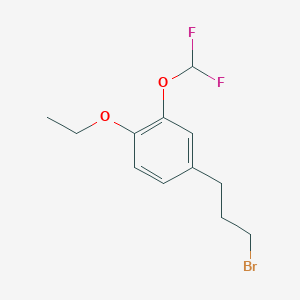
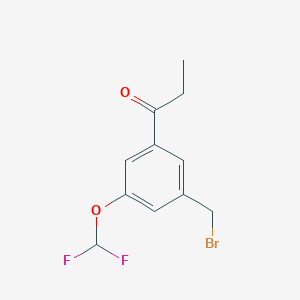
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)

